1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine
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Overview
Description
1H-Pyrazolo[4,3-d]pyrimidine-5,7-diamine is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine typically involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors. One common method includes the reaction of 3-amino-1H-pyrazole with cyanamide under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to facilitate the condensation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[4,3-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide at 60-80°C.
Major Products Formed:
Oxidation: Formation of pyrazolo[4,3-d]pyrimidine-5,7-dione.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazolo[4,3-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
1H-Pyrazolo[4,3-d]pyrimidine-5,7-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to inhibit specific molecular targets.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological activities.
1H-Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in the arrangement of nitrogen atoms within the ring system.
Uniqueness: 1H-Pyrazolo[4,3-d]pyrimidine-5,7-diamine is unique due to its specific arrangement of nitrogen atoms and its ability to interact with a wide range of molecular targets. This compound’s versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and pharmaceutical development .
Properties
IUPAC Name |
1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-4-3-2(1-8-11-3)9-5(7)10-4/h1H,(H,8,11)(H4,6,7,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAWTRPFJHKMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1N=C(N=C2N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291481 |
Source
|
Record name | 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501920-08-7 |
Source
|
Record name | 1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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